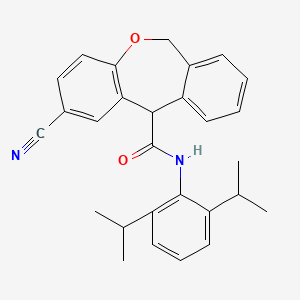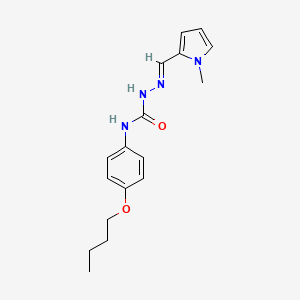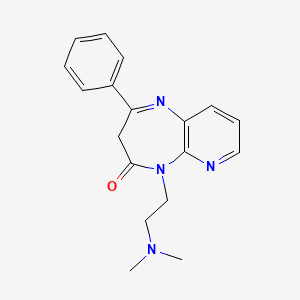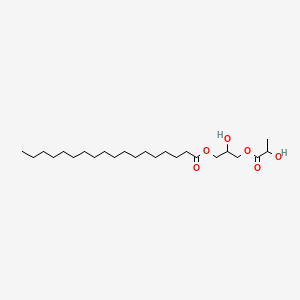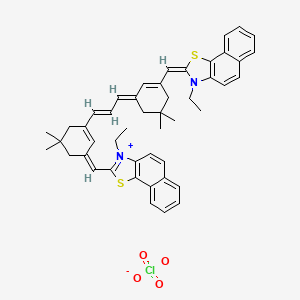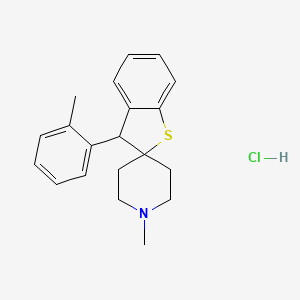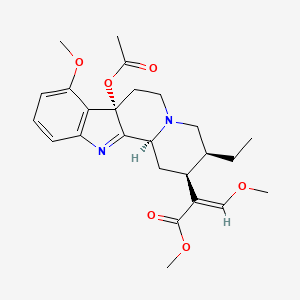
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride is a complex organic compound with a molecular formula of C16H18N2O2S This compound is known for its unique chemical structure, which includes a thiophene ring, a carboxamide group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with a carboxamide group, followed by the introduction of the methyl and nitro groups. The final step involves the addition of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the morpholine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxamide, 5-methyl-N-[2-(4-morpholinyl)phenyl]-
- 5-methyl-N-3-pyridinyl-2-thiophenecarboxamide
- N-(2-methoxybenzyl)-5-methyl-2-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
133628-24-7 |
|---|---|
Molecular Formula |
C12H18ClN3O4S |
Molecular Weight |
335.81 g/mol |
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-4-nitrothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-9-10(15(17)18)8-11(20-9)12(16)13-2-3-14-4-6-19-7-5-14;/h8H,2-7H2,1H3,(H,13,16);1H |
InChI Key |
AWJOPKZIZDNHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NCCN2CCOCC2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




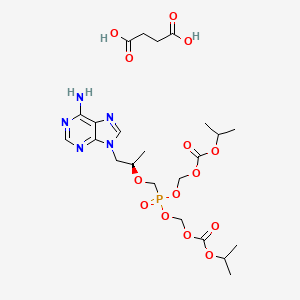
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
